Anhydrous Titanium Nitrate Lowers TiO₂ CVD Activation Energy by 27% Compared to Titanium Isopropoxide
In a direct side-by-side comparison under ultrahigh vacuum CVD conditions (<10⁻⁴ Torr), anhydrous titanium(IV) nitrate (Ti(NO₃)₄) exhibited a reaction activation energy (Eᵣ) of 98 kJ/mol, enabling lower-temperature deposition compared to the widely used alkoxide precursor titanium(IV) isopropoxide (TTIP), which displayed an Eᵣ of 135 kJ/mol [1].
| Evidence Dimension | Reaction Activation Energy (Eᵣ) for TiO₂ CVD |
|---|---|
| Target Compound Data | 98 kJ/mol |
| Comparator Or Baseline | Titanium(IV) isopropoxide (TTIP): 135 kJ/mol |
| Quantified Difference | 27% lower activation energy (37 kJ/mol absolute difference) |
| Conditions | Ultrahigh vacuum CVD reactor (<10⁻⁴ Torr) |
Why This Matters
The 27% lower activation energy enables TiO₂ film deposition at significantly reduced substrate temperatures, directly translating to lower thermal budgets and compatibility with temperature-sensitive device substrates.
- [1] Taylor, C. J., Gilmer, D. C., Colombo, D. G., Wilk, G. D., Campbell, S. A., Roberts, J., & Gladfelter, W. L. (1999). Does Chemistry Really Matter in the Chemical Vapor Deposition of Titanium Dioxide? Precursor and Kinetic Effects on the Microstructure of Polycrystalline Films. Journal of the American Chemical Society, 121(22), 5220–5229. View Source
